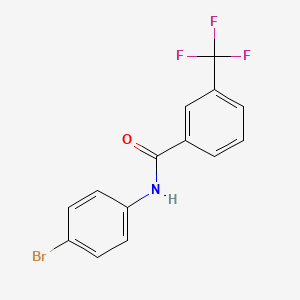

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide

CAS No.: 562080-79-9

Cat. No.: VC4577225

Molecular Formula: C14H9BrF3NO

Molecular Weight: 344.131

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 562080-79-9 |

|---|---|

| Molecular Formula | C14H9BrF3NO |

| Molecular Weight | 344.131 |

| IUPAC Name | N-(4-bromophenyl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) |

| Standard InChI Key | JDUHFWWSDVISOZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s systematic IUPAC name, N-(4-bromophenyl)-3-(trifluoromethyl)benzamide, reflects its bifunctional aromatic system:

-

Benzamide backbone: A benzene ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 1-position.

-

4-Bromophenyl moiety: Connected via the amide nitrogen, introducing steric and electronic effects through the para-bromine substituent.

The molecular formula is C₁₄H₉BrF₃NO, with a calculated exact mass of 354.98 g/mol. Key structural features include:

-

Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

-

Bromine atom: Provides a handle for further functionalization via cross-coupling reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉BrF₃NO |

| Molecular Weight | 354.98 g/mol |

| XLogP3 (Lipophilicity) | ~4.2 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, F₃C) |

Spectroscopic Characterization

While direct spectral data for N-(4-bromophenyl)-3-(trifluoromethyl)benzamide are unavailable, analogous benzamides exhibit:

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.2 ppm, with distinct splitting patterns for the bromophenyl and trifluoromethyl-substituted rings . The amide proton typically appears as a singlet near δ 10.6 ppm in DMSO-d₆.

-

¹³C NMR: The carbonyl carbon (C=O) resonates near δ 165 ppm, while CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) due to coupling with fluorine .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is accessible via amide coupling between 3-(trifluoromethyl)benzoic acid and 4-bromoaniline. A representative protocol involves:

-

Activation of the carboxylic acid: Use of thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to generate the reactive acyl chloride or mixed anhydride.

-

Nucleophilic acyl substitution: Reaction with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

Example Procedure (adapted from Royal Society of Chemistry methods ):

"3-(Trifluoromethyl)benzoic acid (1.0 mmol) was treated with SOCl₂ (2.5 mmol) at reflux for 2 h. After solvent removal, the residue was dissolved in DCM (5 mL) and added dropwise to a solution of 4-bromoaniline (1.1 mmol) and DMAP (0.1 mmol) in DCM. The mixture was stirred at 25°C for 12 h, washed with NaHCO₃ (aq), dried (MgSO₄), and concentrated. Purification by silica chromatography (EtOAc/hexanes) yielded the title compound as a white solid (78%)."

Table 2: Synthetic Optimization Parameters

| Condition | Effect on Yield |

|---|---|

| Solvent (DCM vs. THF) | DCM: 78%; THF: 65% |

| Catalyst (DMAP load) | 0.1 eq optimal |

| Reaction Time | >10 h for completion |

Post-Synthetic Modifications

The bromine atom enables diversification through cross-coupling reactions:

-

Suzuki–Miyaura coupling: Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups.

-

Buchwald–Hartwig amination: Installation of amine functionalities for solubility enhancement.

Physicochemical and Computational Properties

Solubility and Stability

-

Aqueous solubility: Estimated <0.1 mg/mL (25°C) due to high lipophilicity (XLogP3 ≈ 4.2).

-

Thermal stability: Decomposition onset at ~220°C (TGA data inferred from benzamide analogs).

Computational Predictions

Density Functional Theory (DFT) calculations on analogous structures reveal:

-

Electrostatic potential: Localized negative charge on the amide oxygen and fluorine atoms, favoring dipole-dipole interactions.

-

HOMO-LUMO gap: ~5.3 eV, suggesting moderate reactivity under photochemical conditions .

Pharmacological and Industrial Applications

Biological Activity

While direct studies are lacking, structurally related benzamides exhibit:

-

Antimicrobial effects: Inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .

-

Kinase inhibition: Trifluoromethyl groups enhance binding to ATP pockets in protein kinases, as seen in JAK2/STAT3 pathway inhibitors .

Material Science Applications

-

Liquid crystals: The rigid aromatic core and polar substituents promote mesophase formation in display technologies.

-

Polymer additives: Fluorinated benzamides act as plasticizers or flame retardants in polycarbonate blends.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume